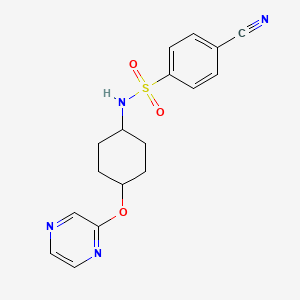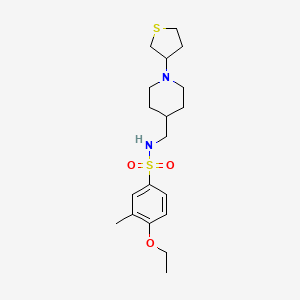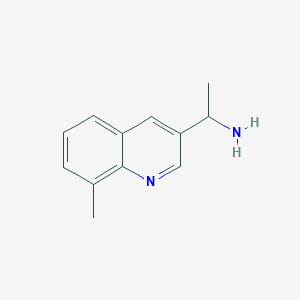![molecular formula C15H14BrN3OS B2695211 N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide CAS No. 1394781-03-3](/img/structure/B2695211.png)
N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide is a synthetic organic compound characterized by its complex structure, which includes a brominated aromatic ring, a thiazole ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Bromination of the Aromatic Ring:
Acetylation: The acetamide group is introduced through acetylation, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Alkyne Addition: The prop-2-yn-1-yl group can be added via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, forming diketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃), thiourea, or primary amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids, diketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development. Studies often focus on its interaction with biological targets and its efficacy in various disease models.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and the brominated aromatic ring are often involved in binding to biological targets, while the acetamide group may enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide
- N-(4-fluoro-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide
- N-(4-iodo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide
Uniqueness
Compared to its analogs, N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide may exhibit unique biological activities due to the presence of the bromine atom, which can influence its electronic properties and binding affinity to biological targets. The combination of the thiazole ring and the alkyne group also provides a distinctive scaffold for further chemical modifications and optimization in drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[prop-2-ynyl(1,3-thiazol-2-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3OS/c1-3-7-19(15-17-6-8-21-15)10-14(20)18-13-5-4-12(16)9-11(13)2/h1,4-6,8-9H,7,10H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNYHBMGEIDVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN(CC#C)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2695128.png)




![4-(2,5-dioxopyrrolidin-1-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2695133.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B2695134.png)
![N-(2,2-dimethoxyethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2695136.png)
![4-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B2695142.png)
![4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B2695143.png)

![6-[(4-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2695148.png)


